
Clothianidin-d3 (N-methyl-d3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clothianidin-d3 (N-methyl-d3) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of clothianidin, a neonicotinoid insecticide, and is characterized by the substitution of three hydrogen atoms with deuterium atoms in the N-methyl group. This modification allows for precise tracking and quantification in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clothianidin-d3 (N-methyl-d3) involves the incorporation of deuterium into the N-methyl group of clothianidin. The general synthetic route includes:
Starting Material: Clothianidin.
Deuterium Exchange: The N-methyl group of clothianidin is subjected to deuterium exchange using deuterated reagents such as deuterated methyl iodide (CD3I) under specific reaction conditions.
Purification: The product is purified using chromatographic techniques to obtain high purity Clothianidin-d3 (N-methyl-d3).
Industrial Production Methods
Industrial production of Clothianidin-d3 (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions.
Quality Control: Rigorous quality control measures to ensure the purity and isotopic enrichment of the final product.
Packaging: The compound is packaged under controlled conditions to prevent contamination and degradation.
化学反应分析
Types of Reactions
Clothianidin-d3 (N-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Corresponding oxides of Clothianidin-d3 (N-methyl-d3).
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Clothianidin-d3 (N-methyl-d3) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of clothianidin residues in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of clothianidin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clothianidin.
Industry: Applied in the development and validation of analytical methods for pesticide residue analysis in food and environmental samples.
作用机制
Clothianidin-d3 (N-methyl-d3) exerts its effects by mimicking the action of acetylcholine, a neurotransmitter, at the nicotinic acetylcholine receptors (nAChRs) in insects. The compound binds to these receptors, causing overstimulation and eventual paralysis of the insect. The deuterium labeling does not alter the mechanism of action but allows for precise tracking in studies.
相似化合物的比较
Clothianidin-d3 (N-methyl-d3) is compared with other neonicotinoid insecticides such as:
Imidacloprid: Another widely used neonicotinoid with similar insecticidal properties but different metabolic pathways.
Thiamethoxam: A precursor to clothianidin with distinct degradation products.
Acetamiprid: A neonicotinoid with a different chemical structure and spectrum of activity.
Uniqueness
Clothianidin-d3 (N-methyl-d3) is unique due to its stable isotope labeling, which provides advantages in analytical precision and accuracy. This makes it an invaluable tool in scientific research for studying the behavior and fate of clothianidin in various matrices.
属性
分子式 |
C6H8ClN5O2S |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 |
InChI 键 |
PGOOBECODWQEAB-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N/C(=N/[N+](=O)[O-])/NCC1=CN=C(S1)Cl |
规范 SMILES |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



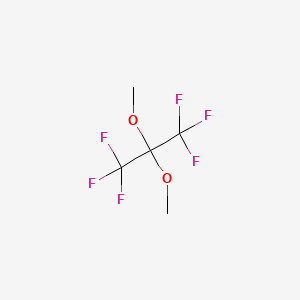
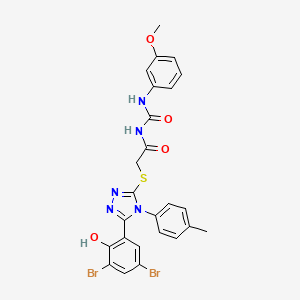
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
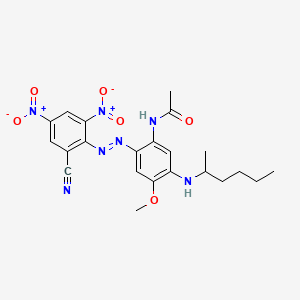
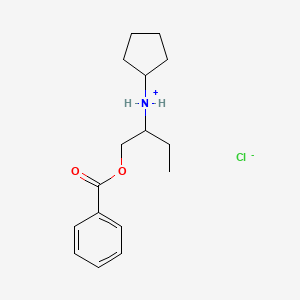
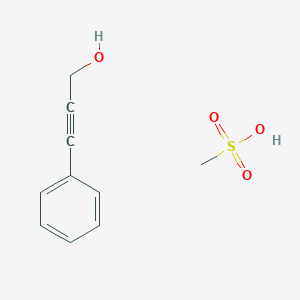

![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

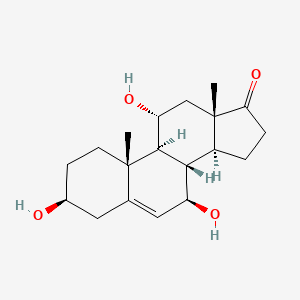
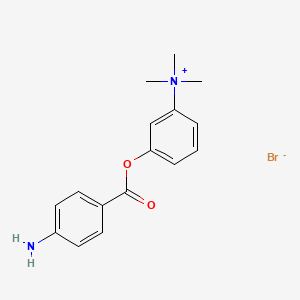
![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
